![molecular formula C20H23FN2O4S2 B2459909 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1396633-43-4](/img/structure/B2459909.png)
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
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Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S2 and its molecular weight is 438.53. The purity is usually 95%.
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Scientific Research Applications
Cyclooxygenase-2 Inhibition
Research on similar sulfonamide derivatives has demonstrated their potential in selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Introduction of fluorine atoms into the benzenesulfonamide structure has shown to preserve COX-2 inhibitory potency while enhancing selectivity, identifying compounds with significant therapeutic potential for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibition
Sulfonamide derivatives have also been evaluated for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which has implications in neurodegenerative diseases. Compounds developed have shown high affinity and efficacy in vitro, suggesting potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Anticancer Potential
Several studies have synthesized and evaluated sulfonamide derivatives for their cytotoxic and anticancer activities. Certain derivatives displayed interesting cytotoxic activities against various cancer cell lines, indicating their potential as anti-tumor agents. Moreover, the introduction of specific substituents, such as fluorine or hydroxy groups, has been shown to enhance the cytotoxicity of these compounds, suggesting a promising direction for developing new anticancer therapies (H. Gul et al., 2016).
Carbonic Anhydrase Inhibition
Sulfonamide compounds have been extensively studied for their inhibitory effects on carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and pH homeostasis. These inhibitors have shown potential in treating a variety of conditions, including glaucoma, epilepsy, and cancer, by targeting specific isoforms of the enzyme (A. Alafeefy et al., 2015).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S2/c21-17-5-3-16(4-6-17)20(11-12-20)15-22-29(26,27)19-9-7-18(8-10-19)23-13-1-2-14-28(23,24)25/h3-10,22H,1-2,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBBSFNOLKHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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